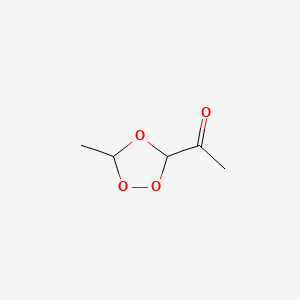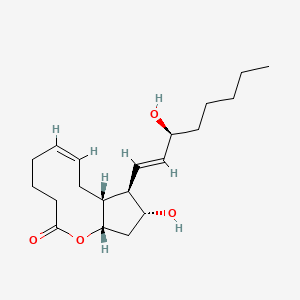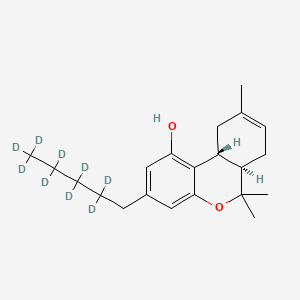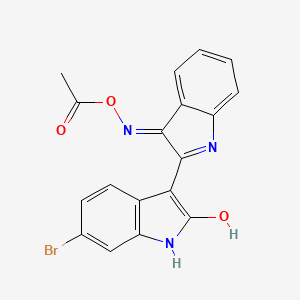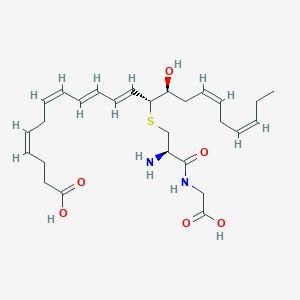
MCTR2
描述
科学研究应用
MCTR2 has several scientific research applications, including:
作用机制
Target of Action:
MCTR2 primarily targets macrophages at the site of inflammation. These specialized immune cells play a crucial role in resolving inflammation and promoting tissue repair .
Mode of Action:
Here’s how this compound interacts with its targets:
- Resolution : this compound accelerates tissue regeneration by promoting resolution of inflammation .
Pharmacokinetics:
Result of Action:
- Eicosanoid Modulation : In a mouse model of peritonitis, this compound selectively reduces pro-inflammatory eicosanoids (PGD2 and PGF2α) in the exudate .
Action Environment:
生化分析
Biochemical Properties
MCTR2 plays a significant role in biochemical reactions. It interacts with enzymes such as leukotriene C4 synthase (LTC4S) and glutathione S-transferase Mu 4 (GSTM4), which convert the synthetic maresin epoxide intermediate 13S,14S-eMaR to MCTR1 . The conversion of MCTR1 to this compound is catalyzed by γ-glutamyl transferase (GGT) in human macrophages .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by promoting tissue regeneration and resolution of infections . It enhances bacterial phagocytosis by exudate leukocytes, limits neutrophil infiltration, promotes efferocytosis, and reduces eicosanoids .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. This compound is converted from MCTR1 by the action of γ-glutamyl transferase (GGT) in human macrophages. The biosynthesis of MCTR3 is mediated by dipeptidases that cleave the cysteinyl-glycinyl bond of this compound .
Metabolic Pathways
This compound is involved in the metabolic pathways of docosahexaenoic acid (DHA). DHA is oxidized to maresin 1 (MaR1), which is converted to MCTR1 by glutathione S-transferase Mu 4 or leukotriene C4 synthase, then to this compound by γ-glutamyl transferase .
Transport and Distribution
It is known that this compound is synthesized from docosahexaenoic acid (DHA) in macrophages at the site of inflammation .
Subcellular Localization
It is known that this compound is synthesized from docosahexaenoic acid (DHA) in macrophages at the site of inflammation .
准备方法
MCTR2 is synthesized from docosahexaenoic acid through a series of enzymatic reactions. Docosahexaenoic acid is first oxidized to maresin 1, which is then converted to Maresin Conjugates in Tissue Regeneration 1 by glutathione S-transferase Mu 4 or leukotriene C4 synthase. Finally, Maresin Conjugates in Tissue Regeneration 1 is converted to Maresin Conjugates in Tissue Regeneration 2 by γ-glutamyl transferase .
化学反应分析
MCTR2 undergoes various chemical reactions, including:
相似化合物的比较
MCTR2 is part of a family of maresin conjugates in tissue regeneration, which also includes Maresin Conjugates in Tissue Regeneration 1 and Maresin Conjugates in Tissue Regeneration 3 . Compared to its counterparts, this compound has a unique structure and specific biological activities that make it particularly effective in promoting tissue regeneration and resolving inflammation .
属性
IUPAC Name |
(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N2O6S/c1-2-3-4-5-11-14-17-23(30)24(36-21-22(28)27(35)29-20-26(33)34)18-15-12-9-7-6-8-10-13-16-19-25(31)32/h3-4,6-7,9-15,18,22-24,30H,2,5,8,16-17,19-21,28H2,1H3,(H,29,35)(H,31,32)(H,33,34)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBQPRBQBDLLLA-VZUSUAOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C(C=CC=CC=CCC=CCCC(=O)O)SCC(C(=O)NCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is MCTR2 and what is its role in the body?
A1: this compound, or (4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid, is a specialized pro-resolving mediator (SPM) belonging to a family of molecules called maresin conjugates in tissue regeneration (MCTR). These molecules play a crucial role in actively promoting the resolution of inflammation and facilitating tissue repair and regeneration. [, , ]
Q2: How is this compound synthesized?
A2: this compound is biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA). The process involves a series of enzymatic conversions, starting with the 14-lipoxygenation of DHA. This leads to the formation of an intermediate allylic epoxide, which is then conjugated to glutathione to yield MCTR1. MCTR1 is further metabolized by the enzyme γ-glutamyl transferase (GGT) to produce this compound. [, ]
Q3: What are the known biological activities of this compound?
A3: this compound exhibits potent anti-inflammatory and pro-resolving actions. Studies have shown that this compound can:
- Limit neutrophil infiltration: this compound helps regulate the influx of neutrophils, a type of white blood cell, to the site of inflammation, preventing excessive tissue damage. [, ]
- Promote efferocytosis: this compound enhances the clearance of apoptotic cells by macrophages, a process crucial for resolving inflammation and initiating tissue repair. []
- Stimulate bacterial phagocytosis: this compound enhances the ability of macrophages to engulf and destroy bacteria, contributing to the resolution of infections. [, ]
- Counter-regulate vascular actions of leukotrienes: this compound can counteract the vascular leakage induced by leukotriene D4 (LTD4), a pro-inflammatory mediator. []
- Accelerate tissue regeneration: this compound has been shown to accelerate tissue regeneration in planaria, a type of flatworm often used as a model organism for regeneration studies. []
Q4: How does this compound interact with cells to exert its effects?
A4: While the precise receptor for this compound remains under investigation, studies indicate that it interacts with the cysteinyl leukotriene receptor-1 (CysLT1). This interaction allows this compound to counteract the effects of pro-inflammatory mediators like LTD4 and promote pro-resolving activities such as phagocytosis. []
Q5: What is the significance of studying this compound and related molecules?
A5: Understanding the actions of this compound and other pro-resolving mediators is crucial for developing novel therapeutic strategies for inflammatory diseases. Currently, many treatments focus on suppressing inflammation, but these approaches often have limitations and side effects. Targeting the resolution phase of inflammation with molecules like this compound offers a promising alternative with potentially fewer adverse effects. [, , ]
Q6: What are the future directions for research on this compound?
A6: Future research on this compound will likely focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


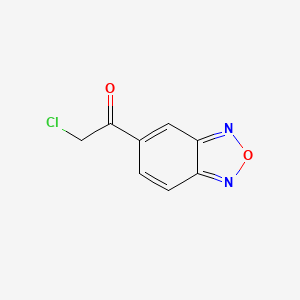
![N-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide](/img/structure/B593181.png)
![2-methyl-5-[3-(2-methylphenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]pyridine](/img/structure/B593183.png)

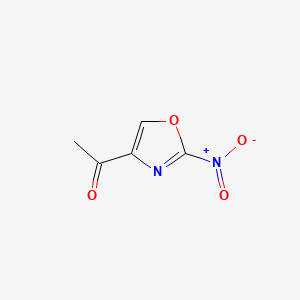
![2-Azaspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]](/img/structure/B593190.png)

